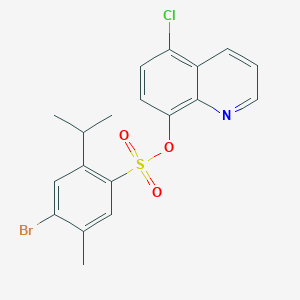
(5-氯喹啉-8-基) 4-溴-5-甲基-2-丙烷-2-基苯磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , (5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate, appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial properties. The compound likely contains a quinoline core substituted with a chloro group at the 5-position and a sulfonate group attached to an aromatic ring, which is further substituted with bromo and methyl groups.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline using a multi-step process with high yields, employing mild and efficient conventional methods . This suggests that the compound of interest could potentially be synthesized through a similar multi-step process, starting from a hydroxyquinoline precursor and introducing the appropriate substituents, such as the chloro, bromo, and methyl groups, as well as the sulfonate moiety.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, a related compound, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, was characterized by single-crystal X-ray diffraction, revealing a coplanar conformation of the styrylquinoline subunit . This indicates that the molecular structure of the compound could also be analyzed using similar techniques to determine its conformation and how the substituents are oriented relative to the quinoline core.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including halogenation and sulfonation. For instance, chlorination and iodination of 8-methylquinoline were achieved in the presence of silver sulfate . This suggests that the chloro group in the compound of interest could be introduced through a similar halogenation reaction. Additionally, the sulfonate group could be introduced through a reaction with sulfonyl chlorides, as observed in the synthesis of sulfonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the nature and position of the substituents. The compound's solubility, melting point, and reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the introduction of a bromo group can increase the molecule's reactivity in further substitution reactions, as seen in the bromination of 5-halo-8-methylquinolines . The antimicrobial activity of some quinoline derivatives also highlights their potential as bioactive molecules .
科学研究应用
抗菌研究
(Vanparia 等人,2010 年) 的一项研究合成了类似于 (5-氯喹啉-8-基) 4-溴-5-甲基-2-丙烷-2-基苯磺酸盐的化合物,该化合物对各种细菌和真菌菌株表现出显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用。
前药开发
(Parveen 等人,1999 年) 的研究讨论了涉及类似化合物的前药系统开发,突出了其在选择性地将药物递送至缺氧组织中的潜力。
合成和表征
(Krishna,2018 年) 的一项研究合成了类似化合物的衍生物,然后评估了它们的抗菌活性。这项研究强调了该化合物在合成潜在治疗剂中的用途。
缓蚀
(Rbaa 等人,2018 年) 的研究探讨了类似化合物在酸性环境中对低碳钢缓蚀的应用,表明在材料保护中的工业应用。
抗结核活性
(Omel’kov 等人,2019 年) 的一项研究合成了具有抗结核活性的衍生物,表明在治疗结核病中具有潜在的治疗用途。
抗真菌剂
(Kumar 等人,2011 年) 的研究讨论了作为非唑类抗真菌剂的衍生物的合成,为开发新的抗真菌药物提供了见解。
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3S/c1-11(2)14-10-15(20)12(3)9-18(14)26(23,24)25-17-7-6-16(21)13-5-4-8-22-19(13)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJSYJOSICDESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
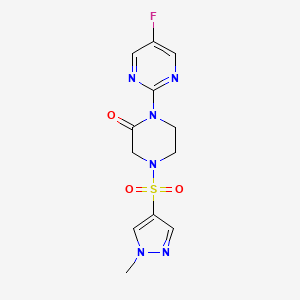
![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)
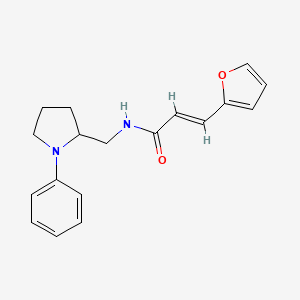
![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)
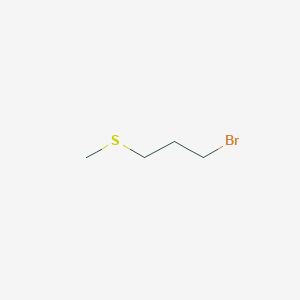
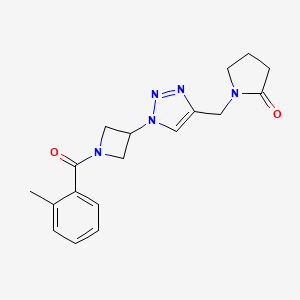

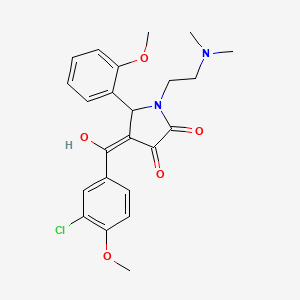
![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)